molecular formula C14H10FN3O2S B2583549 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921816-06-0

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2583549
CAS No.: 921816-06-0
M. Wt: 303.31
InChI Key: VKLUUQMDXXUDNT-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a fluorophenyl group, an oxadiazole ring, and a thiophene moiety. These structural elements contribute to its diverse biological activities and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

  • Acetylation: : The resulting oxadiazole derivative can then be acetylated using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the oxadiazole ring or acetamide group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

  • Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential to modulate enzyme activities.

  • Material Science: : Its unique structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.

  • Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and safety profile.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances its binding affinity and specificity, while the thiophene moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.

    N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: The presence of a methyl group instead of fluorine can influence its pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a key differentiator, as fluorine atoms can significantly enhance the compound’s metabolic stability, binding affinity, and overall biological activity. This makes it a unique candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13-17-18-14(20-13)16-12(19)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLUUQMDXXUDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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